molecular formula C10H11FO2 B14433824 1-(4-Fluoro-3-methoxyphenyl)propan-1-one CAS No. 82846-20-6

1-(4-Fluoro-3-methoxyphenyl)propan-1-one

Katalognummer: B14433824
CAS-Nummer: 82846-20-6
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: VSMGBUIFLCJWPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoro-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of propiophenone, characterized by the presence of a fluoro and methoxy group on the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-fluoro-3-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the desired compound.

Analyse Chemischer Reaktionen

1-(4-Fluoro-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-3-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The ketone group can participate in various chemical reactions, facilitating the compound’s activity in biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluoro-3-methoxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-methoxyphenyl)propan-1-one: This compound has the same molecular formula but with different positions of the fluoro and methoxy groups on the phenyl ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    1-(4-Methoxyphenyl)propan-1-one: Lacking the fluoro group, this compound may have different chemical properties and reactivity.

    1-(4-Fluorophenyl)propan-1-one: This compound lacks the methoxy group, which can significantly alter its chemical and biological properties.

Eigenschaften

CAS-Nummer

82846-20-6

Molekularformel

C10H11FO2

Molekulargewicht

182.19 g/mol

IUPAC-Name

1-(4-fluoro-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3H2,1-2H3

InChI-Schlüssel

VSMGBUIFLCJWPN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.